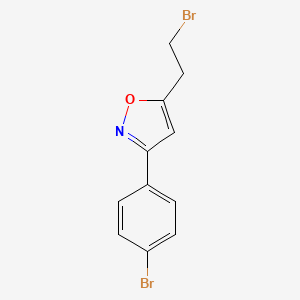

5-(2-bromoethyl)-3-(4-bromophenyl)Isoxazole

CAS No.: 1199773-55-1

Cat. No.: VC2590539

Molecular Formula: C11H9Br2NO

Molecular Weight: 331 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1199773-55-1 |

|---|---|

| Molecular Formula | C11H9Br2NO |

| Molecular Weight | 331 g/mol |

| IUPAC Name | 5-(2-bromoethyl)-3-(4-bromophenyl)-1,2-oxazole |

| Standard InChI | InChI=1S/C11H9Br2NO/c12-6-5-10-7-11(14-15-10)8-1-3-9(13)4-2-8/h1-4,7H,5-6H2 |

| Standard InChI Key | HXJRDWYZJHHZEQ-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C2=NOC(=C2)CCBr)Br |

| Canonical SMILES | C1=CC(=CC=C1C2=NOC(=C2)CCBr)Br |

Introduction

Structural Characteristics and Physical Properties

The compound 5-(2-bromoethyl)-3-(4-bromophenyl)isoxazole belongs to the isoxazole class of heterocyclic compounds, which have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. Isoxazoles have long been utilized in organic synthesis and pharmaceutical research, displaying analgesic, anti-inflammatory, antibacterial, and anti-tumor properties . The isoxazole ring forms the basis for numerous drugs, including beta-lactamase-resistant antibiotics such as cloxacillin, dicloxacillin, and flucloxacillin .

The molecular structure of 5-(2-bromoethyl)-3-(4-bromophenyl)isoxazole features a five-membered isoxazole heterocyclic core with adjacent oxygen and nitrogen atoms. At position 3, it contains a 4-bromophenyl substituent, while position 5 hosts a 2-bromoethyl chain. This structure can be compared to the similar compound 5-(2-bromoethyl)-3-(3-bromophenyl)-isoxazole, which differs only in the position of the bromine on the phenyl ring (meta position versus para position).

Based on data from analogous structures, we can estimate the physical properties of this compound. With a molecular formula of C₁₁H₉Br₂NO, the molecular weight is approximately 331 g/mol. The compound likely has a density around 1.7±0.1 g/cm³ and a high boiling point of approximately 389.4±32.0°C at 760 mmHg . Additionally, it would be expected to have a flash point around 189.3±25.1°C .

Key Molecular Characteristics

The molecular characteristics of 5-(2-bromoethyl)-3-(4-bromophenyl)isoxazole can be described through its structural elements and estimated physical properties, as summarized in Table 1.

Table 1: Molecular Characteristics of 5-(2-bromoethyl)-3-(4-bromophenyl)isoxazole

The brominated substituents in the molecule significantly influence its chemical behavior. The 2-bromoethyl group at position 5 introduces a reactive alkyl halide functionality, while the 4-bromophenyl group at position 3 modifies the electronic properties of the aromatic system. These brominated groups enhance the compound's electrophilicity, making it highly reactive in chemical transformations and particularly suitable for advanced organic synthesis.

Analytical Characterization

The structural confirmation and purity assessment of 5-(2-bromoethyl)-3-(4-bromophenyl)isoxazole would typically involve several complementary analytical techniques.

Spectroscopic Analysis

Based on data available for similar brominated isoxazoles, the following spectroscopic characteristics would be expected:

1H NMR Spectroscopy:

The 1H NMR spectrum would likely show:

-

Two triplet signals for the 2-bromoethyl chain, representing the two CH₂ groups

-

A characteristic AA'BB' pattern for the para-substituted phenyl ring, with signals in the aromatic region (approximately δ 7.5-7.8 ppm)

-

Potentially a signal for the isoxazole ring proton if present

For comparison, related brominated isoxazoles show aromatic proton signals between δ 7.57-7.78 ppm .

13C NMR Spectroscopy:

The 13C NMR spectrum would be expected to show:

-

Carbon signals for the isoxazole ring carbons

-

Carbon signals for the 2-bromoethyl chain

-

Carbon signals for the para-bromophenyl group, with characteristic shifts due to the bromine substituent

Similar compounds show isoxazole ring carbon signals around δ 161-170 ppm, with aromatic carbon signals between δ 124-132 ppm .

Mass Spectrometry:

Mass spectrometric analysis would be expected to show:

-

A molecular ion peak at m/z ~331

-

A characteristic isotope pattern for a compound containing two bromine atoms

-

Fragment ions resulting from the loss of bromine atoms or fragmentation of the isoxazole ring

Chromatographic Methods

Chromatographic techniques would be essential for purity assessment of the synthesized compound. Suitable approaches might include:

HPLC Analysis:

-

Reverse-phase column (C18)

-

Mobile phase: acetonitrile/water gradient

-

UV detection at wavelengths typical for aromatic compounds (254 nm)

TLC Analysis:

-

Silica gel plates

-

Mobile phase: hexane/ethyl acetate mixtures

-

Visualization under UV light or with appropriate staining reagents

Comparison with Related Isoxazole Derivatives

Several structurally related isoxazole derivatives provide valuable context for understanding the properties and potential applications of 5-(2-bromoethyl)-3-(4-bromophenyl)isoxazole:

-

5-(2-Bromo-ethyl)-3-(3-bromophenyl)-isoxazole (CAS: 1261236-36-5):

This compound differs only in the position of the bromine on the phenyl ring (meta versus para). It has been characterized with a molecular weight of 331 g/mol and shows similar physical properties to what would be expected for our target compound . -

5-(BROMOMETHYL)-3-(4-BROMOPHENYL)ISOXAZOLE (CAS: 5300-99-2):

This compound has the bromine at the correct para position on the phenyl ring but features a bromomethyl group at position 5 instead of a bromoethyl group . It has a slightly lower molecular weight of 316.977 g/mol. -

4-Bromo-3-(4-bromophenyl)-5-methoxyisoxazole:

This compound contains a 4-bromophenyl group and a bromine at position 4 of the isoxazole ring, with a methoxy group at position 5 . Its synthesis procedure provides valuable insights for bromination strategies.

These structural analogs suggest that 5-(2-bromoethyl)-3-(4-bromophenyl)isoxazole would likely exhibit chemical reactivity and physical properties intermediate between these related compounds, with specific modifications in behavior due to its unique substitution pattern.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume